molecular formula C10H16ClNO B3097817 [3-(Benzyloxy)propyl]amine hydrochloride CAS No. 132061-36-0

[3-(Benzyloxy)propyl]amine hydrochloride

Cat. No.: B3097817
CAS No.: 132061-36-0
M. Wt: 201.69
InChI Key: AHACYHUPDFXUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Benzyloxy)propyl]amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a hydrochloride salt form of [3-(Benzyloxy)propyl]amine, which is characterized by the presence of a benzyloxy group attached to a propylamine chain. This compound is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyloxy)propyl]amine hydrochloride typically involves the reaction of [3-(Benzyloxy)propyl]amine with hydrochloric acid. One common method includes the reaction of 3-benzyloxy-1-propanol with a halogenating agent such as thionyl chloride to form 3-benzyloxypropyl chloride. This intermediate is then reacted with ammonia or an amine to produce [3-(Benzyloxy)propyl]amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyloxy)propyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or primary amines .

Scientific Research Applications

[3-(Benzyloxy)propyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, surfactants, and polymers.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Benzyloxy)propyl]amine
  • 3-Benzyloxypropane-1-amine
  • 3-(Benzyloxy)propan-1-aminium

Uniqueness

[3-(Benzyloxy)propyl]amine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base form. This makes it particularly useful in various research and industrial applications where solubility and stability are critical.

Properties

IUPAC Name

3-phenylmethoxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACYHUPDFXUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[3-(Benzyloxy)propyl]amine hydrochloride
Reactant of Route 2
[3-(Benzyloxy)propyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[3-(Benzyloxy)propyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[3-(Benzyloxy)propyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[3-(Benzyloxy)propyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[3-(Benzyloxy)propyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.